(5-Iodo-6-methylpyridin-2-yl)methanamine
Description
(5-Iodo-6-methylpyridin-2-yl)methanamine is a pyridine derivative characterized by a methanamine group (-CH2NH2) at position 2, a methyl substituent (-CH3) at position 6, and an iodine atom at position 5 on the pyridine ring. Pyridine derivatives are widely explored in pharmaceuticals due to their ability to participate in hydrogen bonding, π-π interactions, and metal coordination, which are critical for target binding .
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
(5-iodo-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9IN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
BVXLECWOKVLVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-6-methylpyridin-2-yl)methanamine typically involves the iodination of 6-methylpyridin-2-ylmethanamine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of (5-Iodo-6-methylpyridin-2-yl)methanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: (5-Iodo-6-methylpyridin-2-yl)methanamine can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: The compound can be reduced to remove the iodine atom, forming 6-methylpyridin-2-ylmethanamine.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium thiocyanate.
Major Products:
Oxidation: (5-Iodo-6-methylpyridin-2-yl)methanamine N-oxide.
Reduction: 6-Methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridin-2-ylmethanamines depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-6-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Iodo-6-methylpyridin-2-yl)methanamine largely depends on its interaction with biological targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Key Analogue : (6-Chloropyridin-2-yl)methanamine dihydrochloride ()
- Structural Differences : The chlorine atom at position 6 replaces the iodine at position 5 in the target compound.
- Impact: Molecular Weight: Chlorine (35.45 g/mol) reduces molecular weight compared to iodine (126.90 g/mol). For example, the dihydrochloride salt in has a molecular weight of ~196.05 g/mol, while the target compound (C7H9IN2) is estimated at ~248.07 g/mol.
Functional Group Variations
Key Analogue: (6-Iodopyridin-2-yl)-methanol ()
- Structural Differences: The methanamine (-CH2NH2) group in the target compound is replaced by a methanol (-CH2OH) group.
- Impact: Hydrogen Bonding: The primary amine in methanamine can act as both a hydrogen bond donor and acceptor, whereas the hydroxyl group in methanol primarily donates hydrogen bonds. This difference may influence interactions with biological targets (e.g., enzymes or receptors) . Basicity: Methanamine’s amine group (pKa ~10.6) is more basic than methanol’s hydroxyl group (pKa ~15), affecting protonation states under physiological conditions .
Substituent Bulk and Electronic Effects
Key Analogue : [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine ()
- Structural Differences : A methoxyethoxy (-OCH2CH2OCH3) group at position 6 contrasts with the methyl group in the target compound.
- Electronic Effects: The electron-donating methoxy group may increase the electron density of the pyridine ring, altering reactivity in nucleophilic substitution or metal-catalyzed reactions compared to the electron-withdrawing iodine in the target compound .
Research Implications and Limitations
While structural comparisons highlight theoretical differences in reactivity, solubility, and target interactions, the absence of direct biological or experimental data for (5-Iodo-6-methylpyridin-2-yl)methanamine in the evidence underscores the need for empirical studies. Substructure analysis (as in ) suggests that the iodine-methyl combination may form unique pharmacophores, warranting further exploration in drug discovery pipelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
